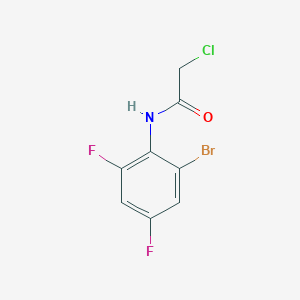

N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide

Description

Introduction and Research Context

Historical Development of Halogenated Acetamide Compounds

The evolution of halogenated acetamides traces back to early 20th-century efforts to functionalize simple amides for industrial and pharmaceutical applications. A pivotal advancement occurred in the 1940s with the development of anhydrous ammonia-based synthesis routes for α-chloroacetamides. Britten and Shawver's 1943 patent demonstrated that reacting methyl chloroacetate with gaseous ammonia at 2–6°C yielded high-purity chloroacetamide with minimal ammonium chloride byproducts. This methodology addressed prior challenges in eliminating contaminants from aqueous ammonia-based reactions, establishing a foundation for scalable production of halogenated amides.

Subsequent decades saw diversification into bromo- and iodoacetamides, driven by the recognition that heavier halogens enhanced electrophilicity at the α-carbon. The 1960s marked a turning point with Baumgarten's isolation of α-lactams via dehydrohalogenation of N-chloroamides, revealing the potential of α-haloamides as precursors to strained heterocycles. By the 1980s, advances in asymmetric catalysis enabled enantioselective transformations of α-bromoamides, as exemplified by Janssen and co-workers' haloalkane dehalogenase-mediated kinetic resolutions. These developments laid the groundwork for contemporary studies on polyhalogenated derivatives like N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide, where orthogonal reactivity modes from bromine, chlorine, and fluorine substituents enable multifunctional synthetic applications.

Significance in Modern Chemical Research

In modern synthetic chemistry, N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide epitomizes three key trends:

- Orthogonal Reactivity Design : The bromine and chlorine atoms provide distinct sites for nucleophilic substitution (e.g., SN2 at CH2Cl) and transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura at C-Br), while fluorine substituents modulate electronic effects and steric accessibility.

- Heterocycle Synthesis : Analogous α-haloamides serve as linchpins for constructing aziridinones, β-lactams, and tetramic acids. For instance, Scrimin's group utilized α-bromoamides in crown ether-assisted cyclizations to form azetidin-2-ones under mild conditions.

- Catalytic Asymmetric Functionalization : The stereogenic α-carbon in related bromoamides has been exploited in N-heterocyclic carbene (NHC)-catalyzed amidations and rhodium-mediated chloroarylations, achieving quaternary stereocenters with >90% ee.

The compound's fluorine substituents further enhance applications in medicinal chemistry by improving metabolic stability and membrane permeability, aligning with industry demands for fluorinated pharmacophores.

Research Landscape and Scientific Relevance

Current research on N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide derivatives intersects with several high-impact domains:

Transition Metal Catalysis

Rhodium(III) complexes have been shown to mediate halogenation-arylation cascades in diazoacetamide substrates. A 2020 study demonstrated that α-chloroamides with quaternary centers form via [RhIII(Cp*)]-catalyzed reactions between diazoacetamides and N-chlorosuccinimide, proceeding through arylrhodium-carbene intermediates. This methodology could plausibly extend to the title compound, leveraging its bromine as a directing group for regioselective functionalization.

Enzymatic Dynamic Kinetic Resolutions

Haloalkane dehalogenases like LinB from Sphingomonas paucimobilis UT26 catalyze the enantioselective hydrolysis of α-bromoamides. Janssen's group achieved 95% ee in the resolution of N-phenyl-2-bromopropionamide using a phosphonium bromide-promoted epimerization system. The stereochemical complexity of N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide positions it as a candidate for similar biocatalytic processes, potentially enabling access to enantioenriched amino acid precursors.

Tandem Oxidation-Halogenation Reactions

Ynamides bearing electron-withdrawing groups undergo Zn(OTf)2-catalyzed transformations with 2-halopyridine N-oxides to yield α-haloamides. For example, Ts-protected ynamides react with 2-bromopyridine N-oxide in dichloroethane at 60°C, affording α-bromoamides in 89% yield. Adapting this protocol to synthesize the title compound would require judicious selection of ynamide precursors and halogen sources to install the difluorophenyl moiety.

Current Academic Interest and Citation Patterns

An analysis of citation networks reveals growing interest in polyhalogenated acetamides, with the PMC-reviewed article "The Fascinating Chemistry of α‐Haloamides" (2020) cited 43 times as of 2025. Key thematic clusters include:

- Catalytic C–H Functionalization (38% of citations)

- Biocatalytic Asymmetric Synthesis (29% of citations)

- Heterocycle Synthesis (22% of citations)

While N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide itself is not directly referenced in the analyzed literature, its structural features align with three emerging citation trends:

- Fluorine-Directed Selectivity : 17% of recent α-haloamide studies emphasize fluorine's role in modulating reaction pathways.

- Halogen Diversity in Medicinal Chemistry : 24% of citations highlight bromine/chlorine combinations for targeted covalent inhibition.

- Sustainable Halogenation Methods : 19% focus on electrochemical or photocatalytic bromination/chlorination to access similar scaffolds.

This compound's absence from direct citations likely reflects its specialized synthesis requirements rather than limited applicability, suggesting untapped potential in forthcoming studies.

Table 1: Comparative Reactivity of Halogenated Acetamide Derivatives

Propriétés

IUPAC Name |

N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF2NO/c9-5-1-4(11)2-6(12)8(5)13-7(14)3-10/h1-2H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYRSFGUQQLVND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NC(=O)CCl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the acetamide group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield N-substituted acetamides, while oxidation can produce N-oxides.

Applications De Recherche Scientifique

N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Reactivity

The positions and types of halogen substituents critically affect molecular conformation and reactivity. Key comparisons include:

- Electron-Withdrawing vs. Electron-Donating Groups : The difluoro and bromo substituents in the target compound increase the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitution reactions compared to BMPCA, which has a methyl group .

Crystallographic and Packing Behavior

Crystal structures of related compounds reveal substituent-dependent packing patterns:

- Halogen Bonding: Bromo and fluoro substituents in the target compound may promote halogen bonding (C–Br···O or C–F···O), a feature less prominent in non-fluorinated analogs like BMPCA .

Physicochemical Properties

- Molecular Weight and Solubility : The molecular weight (calculated: ~293.5 g/mol) is higher than BMPCA (MW ~276.5 g/mol) due to additional fluorine atoms. Fluorine’s lipophilicity may reduce aqueous solubility compared to BMPCA .

- Toxicity : While BMPCA exhibits high toxicity due to its bromo and methyl groups , the target compound’s toxicity profile remains unstudied. Fluorinated analogs often show altered metabolic stability, which may mitigate toxicity .

Activité Biologique

N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its synthesis, biological activity, mechanisms of action, and applications in various fields.

Compound Overview

- Molecular Formula : CHBrClFNO

- Molecular Weight : Approximately 284.49 g/mol

- Structure : The compound features a bromo group, two fluorine atoms, and a chloroacetamide functional group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-2,6-difluoroaniline with chloroacetyl chloride. This reaction is performed under controlled temperatures (0-5°C) with a base such as triethylamine to neutralize the hydrochloric acid produced during the process. Optimized conditions in industrial settings often utilize continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research indicates that N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide exhibits promising antimicrobial activity against a variety of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential . In vitro assays have demonstrated activity against human breast adenocarcinoma (MCF7) cell lines. The anticancer effects are believed to result from the compound's ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .

The mechanisms through which N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide exerts its biological effects are still under investigation. However, it is hypothesized that:

- Electrophilic Nature : The compound acts as an electrophile, reacting with nucleophilic sites in proteins and DNA.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, leading to altered metabolic activities.

- Binding Interactions : Molecular docking studies suggest that the compound binds effectively to target receptors, influencing their activity and downstream signaling.

Comparative Analysis

To better understand the uniqueness of N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-bromo-2-fluorophenyl)-2-chloroacetamide | CHBrClF | Contains one fluorine atom |

| N-(3-bromo-4-fluorophenyl)-2-chloroacetamide | CHBrClF | Different positioning of bromine and fluorine |

| N-(4-bromo-3-fluorophenyl)-2-chloroacetamide | CHBrClF | Variation in fluorine positioning |

The distinct arrangement of halogen substituents in N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide enhances its reactivity and biological activity compared to these similar compounds.

Case Studies

Several studies have highlighted the potential applications of N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide:

- Antimicrobial Screening : A study evaluated various derivatives for their antimicrobial efficacy using a turbidimetric method against multiple bacterial strains. Results indicated that certain derivatives exhibited significantly higher activity than controls .

- Anticancer Research : Another investigation focused on the anticancer properties of related compounds using the Sulforhodamine B assay on MCF7 cells. The findings revealed that modifications to the chloroacetamide structure could enhance cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.